molecular formula C7H8INO B1291583 3-Iodo-4-methoxyaniline CAS No. 74587-12-5

3-Iodo-4-methoxyaniline

Cat. No. B1291583
CAS RN: 74587-12-5
M. Wt: 249.05 g/mol
InChI Key: UHPNLGCUIGEZRB-UHFFFAOYSA-N
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Patent
US08791267B2

Procedure details

In a 3-neck 250 mL round-bottomed flask equipped with a stir bar, condenser and N2 lines was placed iron powder (3.50 g, 62.7 mmol), ammonium chloride (4.88 g, 91.3 mmol), ethanol (72 mL) and water (23 mL). The mixture was heated to 85° C. and then 2-iodo-1-methoxy-4-nitro-benzene (5.0 g, 17.9 mmol) was added portion wise over a period of about 2 minutes. The mixture was allowed to stir at 85° C. for 2 hours and then filtered through celite. The celite was washed with EtOH (100 mL) and the filtrate was concentrated. To the concentrated material was added water (100 mL) and ethyl acetate (150 mL). The organic portion was removed and the aqueous portion was re-extracted with ethyl acetate (150 mL). The organic portions were combined, washed with brine (150 mL), dried (MgSO4) and concentrated. The crude material was purified by column chromatography utilizing 50% EtOAc/hexanes as the eluent to produce 3.92 g of 3-iodo-4-methoxy-phenylamine (I-45, X═I, Y═H, Z═NH2, R1═CH3) as a brown semi-solid in 88% yield. MS (ESI+): 250.1 (M+1)
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.88 g
Type
reactant
Reaction Step Two
Quantity
72 mL
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Name
Quantity
3.5 g
Type
catalyst
Reaction Step Five
Name
Quantity
23 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
N#N.[Cl-].[NH4+].C(O)C.[I:8][C:9]1[CH:14]=[C:13]([N+:15]([O-])=O)[CH:12]=[CH:11][C:10]=1[O:18][CH3:19]>[Fe].O>[I:8][C:9]1[CH:14]=[C:13]([NH2:15])[CH:12]=[CH:11][C:10]=1[O:18][CH3:19] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Two
Name
Quantity
4.88 g
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
72 mL
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
5 g
Type
reactant
Smiles
IC1=C(C=CC(=C1)[N+](=O)[O-])OC
Step Five
Name
Quantity
3.5 g
Type
catalyst
Smiles
[Fe]
Step Six
Name
Quantity
23 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
to stir at 85° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 3-neck 250 mL round-bottomed flask equipped with a stir bar, condenser
FILTRATION
Type
FILTRATION
Details
filtered through celite
WASH
Type
WASH
Details
The celite was washed with EtOH (100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
ADDITION
Type
ADDITION
Details
To the concentrated material was added water (100 mL) and ethyl acetate (150 mL)
CUSTOM
Type
CUSTOM
Details
The organic portion was removed
EXTRACTION
Type
EXTRACTION
Details
the aqueous portion was re-extracted with ethyl acetate (150 mL)
WASH
Type
WASH
Details
washed with brine (150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was purified by column chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
IC=1C=C(C=CC1OC)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.92 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.